
Gly-arg-gly-asp
Übersicht
Beschreibung
Gly-arg-gly-asp, also known as Glycyl-arginyl-glycyl-aspartic acid, is a tetrapeptide composed of the amino acids glycine, arginine, glycine, and aspartic acid. This peptide sequence is derived from the cell attachment domain of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. The this compound sequence is known for its role in cell adhesion, migration, and signaling, making it a crucial component in various biological processes and biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-arg-gly-asp typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (aspartic acid) to the resin, followed by the stepwise addition of glycine, arginine, and glycine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated through cycles of deprotection and coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to minimize waste and reduce production costs. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Gly-arg-gly-asp can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline, affecting the peptide’s biological activity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with altered properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt
Major Products Formed
Oxidation: Citrulline-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Wissenschaftliche Forschungsanwendungen
Tissue Engineering
Cell Adhesion and Proliferation
The GRGD sequence is known for its ability to enhance cell adhesion and proliferation on biomaterials. For instance, studies have shown that immobilizing GRGD peptides on silk fibroin films significantly increases fibroblast adhesion and extensibility, demonstrating the peptide's effectiveness in promoting cellular interactions with synthetic scaffolds . This property is essential for developing tissue-engineered constructs that require robust cell attachment.
Case Study: Silk Fibroin Films
A study demonstrated the immobilization of GRGD peptides on silk fibroin films using a non-chemical method, which preserved the natural properties of the silk. The results indicated that fibroblasts adhered more effectively to GRGD-modified surfaces compared to unmodified ones, enhancing the potential for tissue engineering applications .
Angiogenesis Inhibition
Role in Cancer Therapy
GRGD peptides are recognized for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. A study involving rat aorta explants showed that the addition of GRGD peptides to collagen gel cultures significantly inhibited the formation of branching microvessels by endothelial cells, suggesting its potential as an anti-cancer therapeutic agent . The mechanism involves disrupting the attachment of endothelial cells to extracellular matrix components.
Wound Healing
Antimicrobial Properties
Research has indicated that GRGD peptides exhibit antimicrobial properties, inhibiting both Gram-positive and Gram-negative bacteria. This characteristic makes them valuable in developing wound dressings that not only promote healing through enhanced cell adhesion but also reduce the risk of infection .
Case Study: Antimicrobial Applications
In one study, GRGD peptides were incorporated into polymeric materials used for wound dressings, leading to improved healing outcomes by promoting cell migration while simultaneously providing antimicrobial protection .
Cardiovascular Applications
Inhibition of Platelet Aggregation
GRGD peptides have been shown to inhibit platelet aggregation by interfering with fibrinogen binding to platelets. This property is particularly relevant in cardiovascular medicine, where preventing thrombus formation can be crucial during surgical procedures or in patients at risk of thrombosis . The peptide's effectiveness in reducing fibrinogen binding was observed across various concentrations, indicating its potential as a therapeutic agent in managing cardiovascular diseases.
Drug Delivery Systems
Targeted Delivery Mechanisms
The incorporation of GRGD sequences into drug delivery systems enhances targeting capabilities towards integrin-expressing cells. For example, thermoresponsive hydrogels containing GRGD peptides have been developed to facilitate controlled drug release while ensuring targeted delivery to specific tissues or cells . This approach can significantly improve therapeutic outcomes by ensuring that drugs are delivered precisely where needed.
Summary Table of Applications
Wirkmechanismus
Gly-arg-gly-asp exerts its effects by binding to integrin receptors on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix interactions. The this compound sequence specifically binds to integrins such as αvβ3, αvβ5, and α5β1, triggering intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival. This interaction is essential for various physiological processes, including wound healing, immune response, and tissue remodeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-arg-gly-asp-ser: An extension of this compound with an additional serine residue, enhancing its cell adhesion properties
Iso-asp-gly-arg: A variant with an isomerized aspartic acid residue, used in studies of integrin binding specificity.
Cyclo(Arg-gly-asp-D-Phe-Lys): A cyclic peptide analog with enhanced stability and integrin binding affinity.
Uniqueness
This compound is unique due to its high specificity for integrin receptors and its ability to promote cell adhesion and signaling. Its simplicity and effectiveness make it a valuable tool in various research and biomedical applications .
Biologische Aktivität
Gly-Arg-Gly-Asp (this compound) is a tripeptide that plays a significant role in cell adhesion, migration, and signaling processes. This peptide contains the well-known Arg-Gly-Asp (RGD) sequence, which is critical for binding to integrins, a family of receptors that mediate cell-extracellular matrix interactions. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.
This compound interacts primarily with integrins, particularly the αvβ3 and α5β1 subtypes. These interactions are crucial for processes such as cell adhesion, migration, and proliferation. The following mechanisms have been identified:
- Cell Adhesion : this compound promotes the adhesion of various cell types to extracellular matrix components like fibronectin and vitronectin. Studies show that modifications in the peptide sequence can significantly alter its adhesive properties .
- Signal Transduction : The binding of this compound to integrins activates intracellular signaling pathways, including those involving Src family kinases and actin polymerization. This activation is vital for cellular responses such as shape change and motility .
- Inhibition of Cell Functions : this compound can also act as an antagonist by blocking integrin-mediated adhesion, thereby inhibiting processes like tumor metastasis and angiogenesis. For example, in vitro studies demonstrated that this compound effectively inhibited epithelial growth and fibroproliferation .
1. Effects on Long-Term Potentiation (LTP)
A study investigated the role of this compound in stabilizing LTP in hippocampal slices. It was found that peptides containing the RGD sequence could disrupt the stabilization of LTP, indicating their potential role in synaptic plasticity modulation .
Peptide Type | Effect on LTP Stabilization |
---|---|
This compound | Disrupted stabilization |
Control Peptides | No effect |
2. Cancer Research
This compound has been extensively studied for its implications in cancer therapy. It has been shown to inhibit tumor cell growth and metastasis by interfering with integrin signaling pathways. In particular, it has been linked to the inhibition of αvβ3 integrin-mediated functions in tumor cells .
3. Immunomodulatory Effects
Research indicates that this compound can modulate immune responses by influencing T cell activation and proliferation through its interaction with CD44 and osteopontin pathways. This suggests potential applications in immunotherapy .
Case Study 1: Integrin Imaging in Breast Cancer
A Phase I clinical trial utilized a radiolabeled version of an RGD peptide to assess integrin expression in breast cancer patients. The study found a correlation between peptide uptake and αvβ3 expression levels in tumors, indicating its potential as a diagnostic tool for monitoring antiangiogenic therapies .
Case Study 2: Targeting Tumor Cells
In another study, hybrid molecules combining RGD peptides with chemotherapeutic agents were developed to selectively target tumor cells expressing high levels of αvβ3 integrins. These conjugates demonstrated enhanced antitumor efficacy compared to free drugs alone .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVRKXJJPMVHQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913908 | |
Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97461-81-9 | |
Record name | Glycyl-arginyl-glycyl-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097461819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.